Triisostearin - 26942-95-0

Triisostearin

Catalog Number: EVT-373147
CAS Number: 26942-95-0
Molecular Formula: C57H110O6
Molecular Weight: 891.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TG(I-18:0/i-18:0/i-18:0), also known as TG(54:0) or triacylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-18:0/i-18:0/i-18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-18:0/i-18:0/i-18:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-18:0/i-18:0/i-18:0) is primarily located in the membrane (predicted from logP) and adiposome.
Source

Triisostearin is sourced from natural fats and oils, particularly those rich in stearic acid. It can also be synthesized through chemical processes involving glycerol and stearic acid.

Classification

Triisostearin is classified as a triglyceride, specifically a triester of glycerol with stearic acid. It falls under the category of fatty acid esters and is recognized for its non-toxic and biodegradable nature.

Synthesis Analysis

Methods

Triisostearin can be synthesized through several methods:

  1. Direct Esterification: This method involves reacting glycerol with stearic acid in the presence of a catalyst, typically sulfuric acid or an enzyme, at elevated temperatures. The reaction facilitates the formation of the ester bond while releasing water as a byproduct.
  2. Transesterification: In this process, triglycerides from natural oils are reacted with glycerol to produce free fatty acids and glycerol esters. This method allows for the production of Triisostearin from various vegetable oils containing stearic acid.

Technical Details

The synthesis typically requires careful control of temperature (around 200-250 °C) and pressure to optimize yield and minimize side reactions. The reaction time can vary from several hours to days, depending on the method employed.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 885 g/mol
  • Density: About 0.9 g/cm³
  • Melting Point: Typically ranges from 40 °C to 50 °C
Chemical Reactions Analysis

Reactions

Triisostearin can undergo various chemical reactions:

  1. Hydrolysis: In the presence of water and an enzyme or acid catalyst, Triisostearin can be hydrolyzed back into glycerol and stearic acid.
    Triisostearin+3H2OGlycerol+3Stearic Acid\text{Triisostearin}+3\text{H}_2\text{O}\rightarrow \text{Glycerol}+3\text{Stearic Acid}
  2. Transesterification: Triisostearin can react with other alcohols to form different esters.

Technical Details

These reactions are typically facilitated by heat and catalysts, which help to accelerate the process and improve yields.

Mechanism of Action

Process

The mechanism by which Triisostearin functions as an emulsifier involves its amphiphilic nature; it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This allows it to stabilize emulsions by reducing surface tension between oil and water phases.

Data

In formulations, Triisostearin can help maintain emulsion stability by preventing phase separation, which is crucial in products like creams and lotions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on temperature.
  • Odor: Generally odorless or has a faint fatty smell.

Chemical Properties

  • Solubility: Soluble in organic solvents but insoluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme heat or in the presence of strong acids/bases.

Relevant Data or Analyses

The stability of Triisostearin makes it suitable for long-term storage in formulations without significant degradation.

Applications

Triisostearin has diverse applications across several industries:

  1. Food Industry: Used as an emulsifier in margarine and spreads.
  2. Cosmetics: Acts as a thickening agent in creams and lotions.
  3. Pharmaceuticals: Functions as a stabilizer in ointments and topical formulations.
  4. Industrial Uses: Employed in lubricants and plasticizers due to its non-toxic nature.
Synthesis and Production Methodologies of Triisostearin

Catalytic Esterification: Glycerol and Isostearic Acid Reactivity

The core synthesis of triisostearin proceeds via the esterification of glycerol with isostearic acid, a reaction catalyzed by acids, bases, or specific enzymes. This reversible reaction proceeds stepwise, forming mono-, di-, and finally triisostearin. Achieving high triester yield necessitates precise control over stoichiometry, catalyst selection, and removal of generated water to drive equilibrium toward the desired product.

Catalyst Systems: Conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but suffer from side reactions (sulfonation, dehydration, or coloration) and corrosion issues. Metal-based catalysts, particularly titanium(IV) isopropoxide and tetrabutyl titanate (TBT), offer superior performance. Operating at 180–220°C, TBT facilitates near-quantitative conversion (>98%) with minimized side products due to its high selectivity for ester bond formation [1]. Enzymatic catalysis using immobilized lipases (e.g., Candida antarctica lipase B) presents a green alternative, operating effectively at milder temperatures (50–70°C). Lipases exhibit high regioselectivity, favoring primary hydroxyl groups in glycerol, leading to controlled stepwise esterification. However, enzyme cost and stability under industrial conditions remain challenges for widespread adoption compared to robust chemical catalysts [2] [7].

Reaction Mechanism and Stoichiometry: A glycerol to isostearic acid molar ratio exceeding 1:3 is typically employed (often 1:3.2–1:3.5) to compensate for the reversibility of the reaction and ensure complete conversion to the triester. Water removal is critical and is achieved through azeotropic distillation using solvents like xylene or mesitylene, or by applying negative pressure (vacuum) during later reaction stages [1]. Without efficient water removal, equilibrium limits triester yields to around 65–75%.

Table 1: Key Catalysts for Triisostearin Synthesis via Esterification

Catalyst TypeSpecific ExamplesTemperature Range (°C)AdvantagesLimitations
Homogeneous AcidH₂SO₄, p-TSA180-220Low cost, high activityCorrosion, side reactions, difficult reuse
OrganometallicTi(OC₃H₇)₄, Ti(OC₄H₉)₄ (TBT)180-220High selectivity, high yield, lower corrosionHigher cost, requires neutralization/filtration
Immobilized EnzymesLipase B (CALB)50-70Mild conditions, high selectivity, greenHigh cost, sensitivity to temp/pH, slower rates
Solid AcidsZeolites, Sulfated Zirconia180-200Reusable, no corrosionLower activity, potential pore blockage

Optimization of Reaction Conditions for Industrial Scalability

Transitioning from laboratory-scale synthesis to cost-effective, high-volume industrial production demands meticulous optimization of reaction parameters and downstream processing. Key factors include temperature control, catalyst handling, and efficient purification strategies.

Temperature and Pressure Control: The reaction is typically initiated at atmospheric pressure to facilitate initial mixing and water removal via azeotropic distillation. As conversion progresses (beyond the diester stage), applying a stepwise increasing negative pressure (reaching 0.5–5 kPa) becomes crucial. This significantly lowers the boiling point of water and residual reactants, allowing efficient water removal at temperatures below 220°C. Maintaining temperatures below 230°C is essential to prevent thermal degradation of the fatty acid (leading to color formation and odor) and decomposition of glycerol to acrolein [1]. Modern plants employ automated pressure ramping linked to reaction progress monitoring (e.g., acid value titration).

Purification and Byproduct Removal: Post-reaction, the crude triisostearin contains residual catalyst, unreacted mono/diesters, free fatty acid, glycerol, and potential degradation products. Catalyst deactivation and removal is critical. Titanium-based catalysts are often hydrolyzed by adding water or dilute alkali (e.g., sodium bicarbonate solution), forming insoluble titanium dioxide or hydroxides that can be removed by filtration [1]. Adsorbents like activated carbon, activated clay, silica gel, or alumina are employed in subsequent bleaching steps (typically 0.5–2% w/w, 90–110°C under vacuum) to adsorb colored bodies, odor compounds, and trace polar impurities. Diatomaceous earth or perlite aids filtration clarity. Finally, thin-film evaporation or short-path distillation under high vacuum (<0.1 kPa) effectively separates the high-boiling triisostearin from residual lower-boiling mono/diesters and free fatty acid, yielding a product with high purity (>99%) and low acid value (<0.5 mg KOH/g) [1] [7].

Scalability Challenges and Solutions: Maintaining heat and mass transfer uniformity in large reactors (>10,000 L) is challenging. Efficient stirring systems (e.g., high-shear mixers or anchor stirrers with scrapers) and optimized reactor geometry are essential. Continuous processes using cascade reactors or reactive distillation columns offer advantages in productivity and consistent quality control over traditional batch processes, especially for very large-scale production. Implementing inline monitoring (e.g., FTIR for acid value or hydroxyl value) allows for real-time adjustments.

Green Chemistry Approaches in Triisostearin Synthesis

Applying the 12 Principles of Green Chemistry [3] to triisostearin synthesis focuses on waste minimization, energy efficiency, and safer chemical usage. Key strategies include solvent reduction, catalyst innovation, renewable feedstocks, and alternative energy inputs.

Solvent Reduction and Safer Alternatives: Traditional azeotropic solvents like xylene are effective but pose toxicity and environmental concerns (Principle 5: Safer Solvents). Strategies include:

  • Solvent-free operation: Employing high vacuum alone for water removal, eliminating solvent use and subsequent recovery steps. This demands efficient vacuum systems and precise temperature control to prevent degradation.
  • Greener azeotropes: Replacing xylene with less hazardous solvents like mesitylene (higher boiling point, lower toxicity) or bio-based alternatives like d-limonene, though cost and availability can be limitations [5] [7].
  • Improved solvent recovery: Implementing efficient condensation and decantation systems ensures >95% solvent recovery and reuse, significantly reducing waste (Principle 1: Waste Prevention).

Catalyst Efficiency and Recovery: Homogeneous catalysts require neutralization, generating salt waste (e.g., Na₂SO₄ from H₂SO₄ neutralization). Heterogeneous catalysts (solid acids like sulfated metal oxides, immobilized enzymes) offer reusability, eliminating waste streams associated with homogeneous catalysts (Principle 9: Catalysis). While enzymatic routes excel in green metrics, their industrial implementation for triisostearin is limited by cost and reaction time. Research focuses on enhancing enzyme stability under industrial conditions and developing cheaper immobilization supports.

Renewable Feedstocks and Energy Efficiency: Sourcing glycerol from biodiesel production (a renewable byproduct) and isostearic acid from sustainable vegetable oils (e.g., via hydroformylation/isomerization of oleic acid) aligns with Principle 7: Use of Renewable Feedstocks. Microwave-assisted synthesis offers a potential route for energy savings (Principle 6: Energy Efficiency). While not yet common for bulk triisostearin production due to scale limitations, microwaves enable rapid volumetric heating, potentially reducing reaction times and improving energy efficiency for specific steps or smaller-scale specialty batches [4] [7].

Process Mass Intensity (PMI) Focus: Green chemistry metrics like PMI (total mass input per mass of product) drive optimization. Strategies like solvent-free operation, high catalyst turnover, and high selectivity directly improve PMI. Recovered solvents and unreacted fatty acids contribute to a circular approach within the process.

Comparative Analysis of Vegetable-Origin vs. Synthetic Production Pathways

Triisostearin can be sourced from modified natural oils or synthesized chemically. The distinction lies primarily in the origin and production route of the isostearic acid feedstock, as glycerol is typically bio-derived in both cases.

Vegetable-Origin Pathway:

  • Isostearic Acid Production: This involves modifying straight-chain C18 fatty acids (predominantly oleic acid) from oils like rapeseed, sunflower, or palm. Key processes include:
  • Hydroformylation/Isomerization: Oleic acid undergoes hydroformylation to form formylstearic acid, followed by hydrogenation and dehydration/isomerization to yield predominantly isostearic acid.
  • Dimer Acid Route: Oleic acid can be dimerized, followed by hydrogenation and selective cleavage/fractionation to yield isostearic acid among other products.
  • Triisostearin Synthesis: The derived bio-based isostearic acid is then esterified with glycerol using the catalytic methods described previously.
  • Advantages: Utilizes renewable resources (vegetable oils), appealing for "natural" or bio-based product labeling. Carbon footprint can be lower depending on agricultural practices and processing energy sources.
  • Disadvantages: Complexity and cost of converting oleic acid to isostearic acid are high. The final isostearic acid composition often contains a mixture of branched isomers and residual linear acids (e.g., stearic acid), potentially leading to slightly different physicochemical properties (e.g., melting profile) compared to synthetic material. Purity control is more challenging.

Synthetic (Petrochemical) Pathway:

  • Isostearic Acid Production: Derived from petroleum feedstocks via the Koch reaction. This involves reacting branched C8-C9 olefins (e.g., from propylene or butylene dimers/trimers) with carbon monoxide and water under strong acid catalysis (e.g., HF, H₂SO₄ with promoters like BF₃) to form highly branched carboxylic acids. Fractionation yields predominantly C18 branched acids (isostearic acid).
  • Triisostearin Synthesis: The petrochemical-derived isostearic acid is esterified with glycerol.
  • Advantages: Produces highly defined isostearic acid with consistent branching structure (typically highly branched, e.g., around the C16 carbon), leading to very consistent triisostearin properties (low pour point, high stability). Generally more cost-effective at large scale due to mature petrochemical processes.
  • Disadvantages: Relies on non-renewable fossil fuels. The Koch process, particularly using HF, poses significant safety and environmental hazards (Principle 3: Less Hazardous Synthesis), driving research into solid acid catalysts for this step. Waste streams can be more problematic.

Table 2: Comparison of Vegetable-Origin vs. Synthetic Triisostearin Production Pathways

CharacteristicVegetable-Origin PathwaySynthetic (Petrochemical) Pathway
Primary FeedstockVegetable Oils (Oleic Acid)Petrochemical Olefins (C8-C9 dimers/trimers)
Isostearic Acid ProcessHydroformylation/Isomerization, Dimer Acid CleavageKoch Reaction (CO + H₂O + Olefin under Acid Catalysis)
Branching StructureModerately branched, mixture of isomers, some linearHighly branched, consistent structure (e.g., C16)
RenewabilityHigh (Bio-based origin)Low (Fossil fuel origin)
Carbon Footprint (Potential)Lower (depends on agriculture & processing energy)Higher
Consistency/PurityModerate (mixture composition)High (consistent isomer profile)
Cost DriversCost of vegetable oil, complexity of isomer conversionCost of olefins, catalyst handling (esp. HF routes)
Green Chemistry AlignmentPrinciple 7 (Renewable Feedstocks)Challenges with Principle 3 (Less Hazardous Synthesis)
Typical ApplicationsCosmetics (bio-positioning), some lubricantsHigh-performance lubricants, functional fluids, cosmetics requiring specific properties

Industrial Trend: While the demand for bio-based ingredients is rising, the synthetic pathway currently dominates large-scale industrial production of triisostearin, particularly where highly consistent performance properties (like extremely low pour point for lubricants) are paramount. The vegetable-origin pathway is significant for markets demanding renewable carbon content, though cost and technical performance parity remain active areas of development. Hybrid approaches, utilizing bio-derived olefins for the Koch reaction, are also being explored.

Properties

CAS Number

26942-95-0

Product Name

Triisostearin

IUPAC Name

2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate

Molecular Formula

C57H110O6

Molecular Weight

891.5 g/mol

InChI

InChI=1S/C57H110O6/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(58)61-49-54(63-57(60)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)50-62-56(59)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-54H,7-50H2,1-6H3

InChI Key

JNAYPSWVMNJOPQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

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